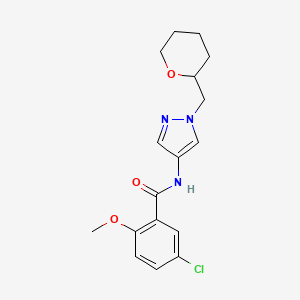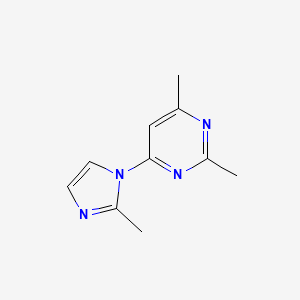
2-(2,2-Dimethyloxan-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(2,2-Dimethyloxan-4-yl)acetic acid” is represented by the InChI code: 1S/C9H16O3/c1-9(2)6-7(3-4-12-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) . The molecular weight of the compound is 172.22 .Physical And Chemical Properties Analysis
The compound is an oil at room temperature .Aplicaciones Científicas De Investigación
Pharmacological Profile and Inhibition of Enzymes
2-(2,2-Dimethyloxan-4-yl)acetic acid has been studied for its pharmacological profile. Specifically, a derivative compound, ML 3000, acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes, exhibiting anti-inflammatory, analgesic, and antipyretic activities without causing gastrointestinal damage in animal experiments (Laufer et al., 1994).
Synthesis and Structural Characterization
Research has also focused on the synthesis and structural characterization of compounds related to 2-(2,2-Dimethyloxan-4-yl)acetic acid. For instance, the reaction of bis(pyrazol-1-yl)acetic acid with n-Bu2SnO led to the formation of dimeric bis[dicarboxylatotetraorganodistannoxanes], which displayed low fungicidal, insecticidal, and miticidal activities but showed cytotoxicities for Hela cells in vitro (Wen et al., 2005).
Copper Complexes with Commercial Auxin Herbicides
The compound has been used in the formation of copper complexes with commercial auxin herbicides, such as 2,4-dichlorophenoxy-acetic acid and others. These complexes have been characterized for their structure and antimicrobial activity, demonstrating the potential for agricultural applications (Psomas et al., 1998).
Transition Metal Complexes
Studies have examined the impact of adding a methyl group to the structure of 2-(2,2-Dimethyloxan-4-yl)acetic acid, observing significant effects on the stability and reactivity of transition metal complexes. This research is relevant to the fields of catalysis and materials science (Tuerkoglu et al., 2011).
Synthesis and Transformations
There has been interest in synthesizing derivatives of 2-(2,2-Dimethyloxan-4-yl)acetic acid for various applications. For example, the reaction of 2,2-Dimethyloxane-4-carbaldehyde with ethyl cyanoacetate yielded ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate, which has potential applications in organic synthesis (Harutyunyan et al., 2017).
Solid-State Properties and Iron Chelation
The solid-state properties of related compounds, such as 1,2-dimethyl-3-hydroxy-4-pyridone and its acetic acid solvate, have been characterized to understand their physicochemical behavior and potential medicinal applications, like iron chelation (Chan et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2,2-dimethyloxan-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6-7(3-4-12-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXMUCXKBKGMSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14390-07-9 |
Source


|
| Record name | 2-(2,2-dimethyloxan-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2376600.png)

![2-[(butan-2-yl)amino]-N-(2,3-dimethylphenyl)acetamide hydrochloride](/img/structure/B2376607.png)


![3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2376611.png)
![2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2376615.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2376618.png)



![2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B2376622.png)
![2-[[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2376623.png)